
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino-functionalized polyether chain. This compound is often utilized in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Mechanism of Action
Target of Action
The primary target of 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride, also known as Fmoc-amino-trioxa-tridecanamine, HCl, is the amine group of amino acids . The compound is often used to protect the amine group during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms an Fmoc carbamate, which protects the amine group during subsequent reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) method . It protects the amine group during the peptide bond formation between the amino group of one amino acid and the carboxyl group of another . This protection allows for the controlled step-by-step assembly of the peptide chain .
Pharmacokinetics
The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of a protected peptide chain . The Fmoc group can be removed under mild basic conditions, revealing the amine group and allowing for further peptide bond formation .
Action Environment
The action of the Fmoc group is influenced by the pH of the environment . It is stable under acidic and oxidative conditions but is removed under mild basic conditions . Therefore, the pH of the reaction environment is crucial for the efficacy and stability of the Fmoc group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under anhydrous conditions to prevent hydrolysis of the Fmoc group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated peptide synthesizers can also streamline the process, especially for large-scale production.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine or diethylamine.
Oxidation: The amino group can be oxidized to form a nitro group, which can then be reduced back to an amine.
Substitution: The hydroxyl groups in the polyether chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Piperidine or diethylamine for deprotection.
Sodium nitrite and hydrochloric acid for oxidation.
Alkyl halides for substitution reactions.
Major Products Formed:
Deprotection yields the free amine.
Oxidation followed by reduction yields nitro-substituted amines.
Substitution reactions yield alkylated polyethers.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the protection of amino groups during peptide synthesis, which is crucial for the production of peptides and proteins. Additionally, it is used in the development of functional materials and bio-inspired building blocks.
Comparison with Similar Compounds
Boc-protected amines: Another common protecting group for amines, tert-butyloxycarbonyl (Boc) is base-stable and requires acidic conditions for removal.
Cbz-protected amines: Benzyloxycarbonyl (Cbz) is another protecting group that is removed under hydrogenation conditions.
Uniqueness: 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is unique due to its polyether chain, which provides additional flexibility and functionality compared to simpler protecting groups like Boc and Cbz.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5.ClH/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24;/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYSNUVWDYITH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)
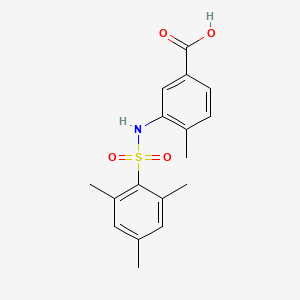
![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)
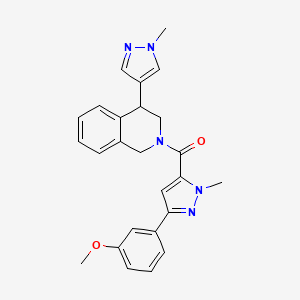
![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
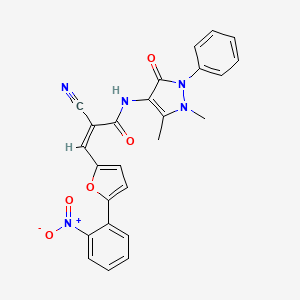
![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)
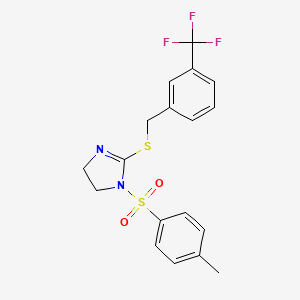

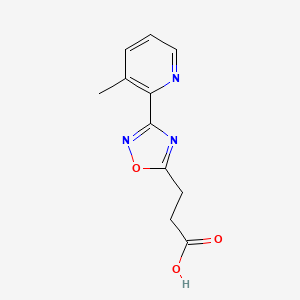
![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)
